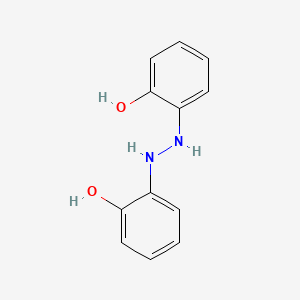
Hydrazobenzene-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazobenzene-2,2’-diol is an organic compound characterized by the presence of two hydroxyl groups and a hydrazine linkage between two benzene rings. This compound is notable for its unique structure, which includes aromatic rings and hydroxyl functionalities, making it a subject of interest in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Hydrazobenzene-2,2’-diol can be synthesized through the reduction of azobenzene-2,2’-diol. This reduction is typically carried out using reducing agents such as sodium dithionite or zinc dust in an acidic medium. The reaction conditions often involve refluxing the mixture to ensure complete reduction.
Industrial Production Methods: On an industrial scale, the synthesis of hydrazobenzene-2,2’-diol may involve catalytic hydrogenation of azobenzene-2,2’-diol using a palladium or platinum catalyst. This method is preferred due to its efficiency and scalability, allowing for the production of large quantities of the compound.
化学反応の分析
Types of Reactions: Hydrazobenzene-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azobenzene-2,2’-diol.
Reduction: Further reduction can lead to the formation of aniline derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products:
Oxidation: Azobenzene-2,2’-diol.
Reduction: Aniline derivatives.
Substitution: Ethers or esters of hydrazobenzene-2,2’-diol.
科学的研究の応用
Hydrazobenzene-2,2’-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Hydrazobenzene-2,2’-diol is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of hydrazobenzene-2,2’-diol involves its interaction with molecular targets through its hydroxyl and hydrazine functionalities. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its activity.
類似化合物との比較
Azobenzene-2,2’-diol: Similar in structure but differs in its oxidation state.
Aniline derivatives: Products of the reduction of hydrazobenzene-2,2’-diol.
Hydrazobenzene: Lacks the hydroxyl groups present in hydrazobenzene-2,2’-diol.
Uniqueness: Hydrazobenzene-2,2’-diol is unique due to the presence of both hydroxyl groups and a hydrazine linkage, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound in various chemical transformations and applications.
特性
IUPAC Name |
2-[2-(2-hydroxyphenyl)hydrazinyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16/h1-8,13-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCROLLMFVYHCEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NNC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













